molecular formula C10H6ClNO2 B2622956 5-Chloroquinoline-6-carboxylic acid CAS No. 945470-47-3

5-Chloroquinoline-6-carboxylic acid

Cat. No.: B2622956
CAS No.: 945470-47-3
M. Wt: 207.61
InChI Key: MUPAMJNGOIEAQU-UHFFFAOYSA-N
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Description

5-Chloroquinoline-6-carboxylic acid: is a quinoline derivative with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 g/mol . This compound is characterized by the presence of a chlorine atom at the 5th position and a carboxylic acid group at the 6th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloroquinoline-6-carboxylic acid is used as an intermediate in the synthesis of other quinoline derivatives, which are valuable in organic synthesis and catalysis .

Biology: Quinoline derivatives, including this compound, exhibit antimicrobial, antimalarial, and anticancer activities. They are used in the development of new therapeutic agents .

Medicine: The compound is investigated for its potential in treating various diseases, including infections and cancer. Its derivatives are known to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and type IV topoisomerase .

Industry: Quinoline derivatives are used in the production of dyes, materials, and electronic components. They also serve as catalysts in various industrial processes .

Comparison with Similar Compounds

  • Quinoline-3-carboxylic acid
  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroquinoline-4-carboxylic acid

Comparison: 5-Chloroquinoline-6-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group on the quinoline ring. This structural arrangement contributes to its distinct biological activities and chemical reactivity compared to other quinoline derivatives . For example, the presence of the chlorine atom at the 5th position enhances its antimicrobial and anticancer properties .

Properties

IUPAC Name

5-chloroquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPAMJNGOIEAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945470-47-3
Record name 5-chloroquinoline-6-carboxylic acid
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